7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
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Overview
Description
- This compound has the chemical formula C22H36N4O2S and a molecular weight of 420.622 g/mol .
- It falls under the category of purine derivatives and features a dodecyl (12-carbon) alkyl chain attached to the purine ring.
- The compound’s systematic name reflects its structure: 7-Dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione .
Preparation Methods
Synthetic Routes: While detailed synthetic routes are scarce, one approach involves the condensation of appropriate precursors to form the purine core, followed by the addition of the dodecyl group.
Reaction Conditions: Specific conditions would depend on the chosen synthetic route.
Industrial Production: Unfortunately, information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered alkyl chains or functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying alkylated purines and their reactivity.
Biology: Investigated for potential bioactivity, including interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties, such as anticancer or antimicrobial effects.
Industry: Limited applications, but its unique structure may inspire novel materials.
Mechanism of Action
Targets: The compound likely interacts with cellular enzymes or receptors due to its purine scaffold.
Pathways: Further studies are needed to elucidate specific pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The specific combination of the dodecyl group and the 2-methylprop-2-enylsulfanyl substituent sets it apart.
Remember that while this compound shows promise, further research is essential to fully understand its properties and applications
Properties
Molecular Formula |
C22H36N4O2S |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
7-dodecyl-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-26-18-19(23-22(26)29-16-17(2)3)25(4)21(28)24-20(18)27/h2,5-16H2,1,3-4H3,(H,24,27,28) |
InChI Key |
UTWSKLVVXUYXNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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